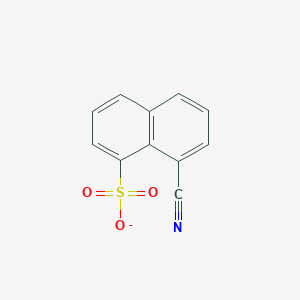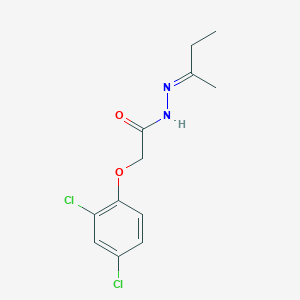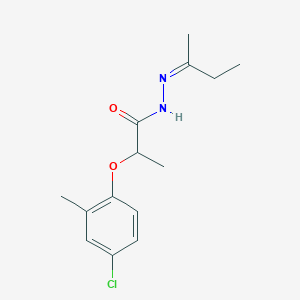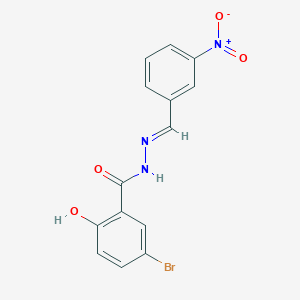
8-Cyanonaphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Cyanonaphthalene-1-sulfonate is an organic compound that features a naphthalene ring substituted with a cyano group at the 8th position and a sulfonate group at the 1st position. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 8-chloro-1-naphthalenesulfonic acid with a cyanide source under specific conditions .
Industrial Production Methods: Industrial production of 8-Cyanonaphthalene-1-sulfonate may involve large-scale sulfonation and cyanation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 8-Cyanonaphthalene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
科学的研究の応用
8-Cyanonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in fluorescence studies to investigate protein-ligand interactions and protein folding.
Medicine: It serves as a probe in diagnostic assays and imaging techniques.
作用機序
The mechanism by which 8-Cyanonaphthalene-1-sulfonate exerts its effects involves its ability to interact with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the sulfonate group enhances solubility and reactivity. These interactions enable the compound to bind to proteins and other biomolecules, affecting their structure and function .
類似化合物との比較
8-Anilinonaphthalene-1-sulfonic acid: This compound is similar in structure but contains an aniline group instead of a cyano group.
8-Chloro-1-naphthalenesulfonic acid: This compound has a chloro group instead of a cyano group.
Uniqueness: 8-Cyanonaphthalene-1-sulfonate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
特性
分子式 |
C11H6NO3S- |
|---|---|
分子量 |
232.24 g/mol |
IUPAC名 |
8-cyanonaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H7NO3S/c12-7-9-5-1-3-8-4-2-6-10(11(8)9)16(13,14)15/h1-6H,(H,13,14,15)/p-1 |
InChIキー |
HZSVYDSUGKRFRN-UHFFFAOYSA-M |
SMILES |
C1=CC2=CC=CC(=C2C(=C1)S(=O)(=O)[O-])C#N |
正規SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)
![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)
![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)
![3-methyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B230239.png)


